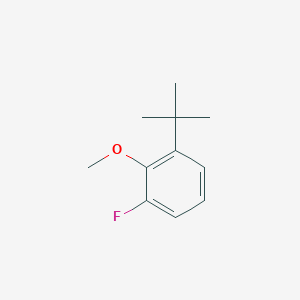![molecular formula C15H13N3O B13130344 [3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)- CAS No. 821784-32-1](/img/structure/B13130344.png)
[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,4’-Bipyridin]-5-amine, N-(3-furanylmethyl)- is a heterocyclic compound that features a bipyridine core with an amine group at the 5-position and a furanylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridin]-5-amine, N-(3-furanylmethyl)- typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated pyridine and a boronic acid derivative.
Introduction of the Amine Group: The amine group at the 5-position can be introduced via nitration followed by reduction or through direct amination using suitable reagents.
Attachment of the Furanylmethyl Group: The furanylmethyl group can be attached through a nucleophilic substitution reaction, where a furanylmethyl halide reacts with the amine group on the bipyridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl ring, leading to the formation of furanyl ketones or aldehydes.
Reduction: Reduction reactions can target the bipyridine core or the furanyl ring, potentially leading to hydrogenated derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.
Major Products
Oxidation: Furanyl ketones or aldehydes.
Reduction: Hydrogenated bipyridine or furanyl derivatives.
Substitution: Acylated or alkylated amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or photophysical properties.
Biology and Medicine
Drug Development: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe or a molecular marker in biological studies.
Industry
Agriculture: Potential use as a fungicide or pesticide due to its heterocyclic structure.
Electronics: Application in the development of organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of [3,4’-Bipyridin]-5-amine, N-(3-furanylmethyl)- depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic cycles. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
[3,4’-Bipyridin]-5-amine: Lacks the furanylmethyl group, which may reduce its versatility in certain applications.
N-(3-furanylmethyl)-pyridine: Contains a single pyridine ring, which may affect its binding properties and reactivity.
Uniqueness
The presence of both the bipyridine core and the furanylmethyl group in [3,4’-Bipyridin]-5-amine, N-(3-furanylmethyl)- provides a unique combination of electronic and steric properties, enhancing its potential in various applications compared to similar compounds.
Properties
CAS No. |
821784-32-1 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(furan-3-ylmethyl)-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C15H13N3O/c1-4-16-5-2-13(1)14-7-15(10-17-9-14)18-8-12-3-6-19-11-12/h1-7,9-11,18H,8H2 |
InChI Key |
VVLIDBRYJNCVDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=CN=C2)NCC3=COC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


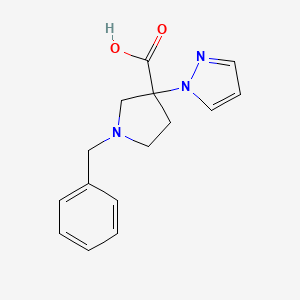
![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B13130269.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)
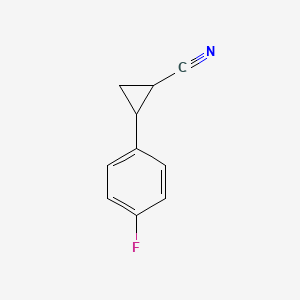
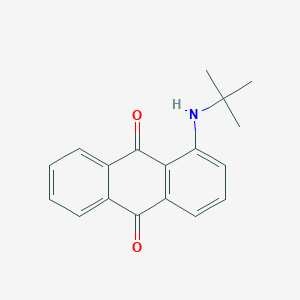


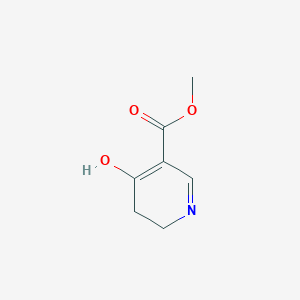
![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)


